molecular formula C13H11N3 B8688451 1,9-Acridinediamine CAS No. 23043-60-9

1,9-Acridinediamine

Cat. No.: B8688451
CAS No.: 23043-60-9
M. Wt: 209.25 g/mol
InChI Key: NDNCMVVGTGZIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Acridinediamine is an organic compound belonging to the acridine family. It is characterized by the presence of two amino groups attached to the acridine ring at positions 1 and 9. This compound is known for its vibrant yellow color and has been widely studied for its various biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Acridinediamine can be synthesized through several methods. One common approach involves the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl₃). The resulting 9-chloroacridine is then subjected to nucleophilic substitution with ammonia to yield 1,9-diaminoacridine .

Industrial Production Methods

Industrial production of 1,9-diaminoacridine typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,9-Acridinediamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acridine derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amino groups, leading to the formation of different amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various acridine derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

1,9-Acridinediamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,6-Diaminoacridine: Another acridine derivative with similar properties but different substitution positions.

    9-Aminoacridine: A related compound with a single amino group at position 9.

    Ethacridine Lactate: An acridine derivative used as an antiseptic.

Uniqueness

1,9-Acridinediamine is unique due to its dual amino groups at positions 1 and 9, which confer distinct chemical and biological properties. This structural feature allows for versatile chemical modifications and enhances its potential as a therapeutic agent.

Properties

CAS No.

23043-60-9

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

acridine-1,9-diamine

InChI

InChI=1S/C13H11N3/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H,14H2,(H2,15,16)

InChI Key

NDNCMVVGTGZIMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL rbf equipped with a nitrogen bubbler were charged 1-nitro-9-aminoacridine (162 mg, 0.68 mmol) and ethyl acetate (3.4 mL). Methanol (1.7 mL) and Pd/Alumina 10% (22 mg) were added and the reaction mixture was stirred to a fine suspension. Ammonium formate (85 mg, 1.35 mmol) was added and the mixture was stirred for 20 min at room temperature. A further portion of ammonium formate (128 mg, 2.03 mmol) was then added. Stirring was maintained overnight. The reaction mixture was filtered to remove catalyst and concentrated to dryness. The residue was purified by flashmaster column eluting with a gradient elution (DCM→DCM:MeOH 98:2) to afford pure 1,9-diaminoacridine as a brown-yellow solid (57 mg, 40%). 1H NMR and LCMS analyses conformed to structure.
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step Two
Quantity
128 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Pd Alumina
Quantity
22 mg
Type
reactant
Reaction Step Four
Quantity
1.7 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.